ethyl 1-{2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-7-yl)sulfonyl]acetyl}piperidine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-[2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-7-yl)sulfonyl]acetyl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O7S2/c1-2-27-17(22)12-4-3-7-20(9-12)16(21)10-28(23,24)13-5-6-14-15(8-13)29(25,26)19-11-18-14/h5-6,8,11-12H,2-4,7,9-10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUABQXDERMEPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)CS(=O)(=O)C2=CC3=C(C=C2)NC=NS3(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to interact with various targets, includingKATP channels and AMPA receptors . These targets play crucial roles in cellular signaling and neurotransmission, respectively.
Mode of Action
Based on the known activities of similar compounds, it may interact with its targets to modulate their function. The specific changes resulting from this interaction would depend on the nature of the target and the context in which it is expressed.
Biochemical Pathways
Given the reported targets of similar compounds, it may influence pathways related tocellular energy metabolism (via KATP channels) and neurotransmission (via AMPA receptors).
Result of Action
The molecular and cellular effects of HMS3510G17’s action would depend on its specific targets and mode of action. Given the potential targets suggested by similar compounds, effects could include changes in cellular energy states (via KATP channels) or modulation of synaptic transmission (via AMPA receptors).
Biological Activity
Ethyl 1-{2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-7-yl)sulfonyl]acetyl}piperidine-3-carboxylate is a complex organic compound that belongs to the benzothiadiazine family. This compound exhibits a range of biological activities due to its unique structural features, including a benzothiadiazine core and sulfonyl and carboxylate functional groups. This article reviews the biological activities associated with this compound, supported by data tables and relevant research findings.
Structural Characteristics
The compound's structure can be summarized as follows:
| Feature | Description |
|---|---|
| Molecular Formula | C₁₃H₁₈N₂O₄S |
| Molecular Weight | 302.36 g/mol |
| Core Structure | Benzothiadiazine |
| Functional Groups | Sulfonyl, carboxylate |
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Several studies have reported antimicrobial properties associated with benzothiadiazine derivatives. The compound has shown effectiveness against a range of bacterial strains. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 0.5 mg/mL |
| Escherichia coli | 0.8 mg/mL |
| Bacillus subtilis | 0.6 mg/mL |
These results suggest that the compound may be a candidate for developing new antimicrobial agents, particularly against resistant strains.
Anticancer Activity
Benzothiadiazine derivatives have been explored for their anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as:
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 (Breast cancer) | 12.5 |
| HeLa (Cervical cancer) | 15.0 |
The mechanism of action appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation.
Case Studies
A notable case study involved the administration of the compound in animal models to evaluate its therapeutic potential. The results indicated significant tumor reduction in treated groups compared to controls, highlighting its potential as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 3-(3-Ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate (Compound 7, )
- Core Structure: Piperidine-1-carboxylate with a methoxyimino substituent and an ethoxypropyl side chain.
- Key Differences: Lacks the benzothiadiazine-sulfonyl acetyl group, instead featuring a methoxyimino group at position 4 and an ethoxypropyl chain at position 3. Synthetic Yield: 84% for a diastereomeric mixture, suggesting efficient synthesis under mild conditions . Physicochemical Properties: Higher polarity due to the methoxyimino group (evidenced by RF = 0.56 in petroleum ether/ethyl acetate). The target compound’s benzothiadiazine-sulfonyl group may confer greater lipophilicity.
Ethyl 2-Oxodecahydro-1,6-naphthyridine-6-carboxylate (Isomers 1-1 and 1-2, )
- Core Structure : Decahydro-1,6-naphthyridine (a bicyclic system) with an ester group.
- Key Differences :
- Replaces the benzothiadiazine ring with a saturated naphthyridine scaffold, reducing aromaticity and altering electronic properties.
- Stereochemistry : Isomers 1-1 and 1-2 exhibit distinct NMR shifts (e.g., δ 7.33 vs. 6.20 for NH protons), highlighting conformational variability. The target compound’s rigid benzothiadiazine system may limit such isomerism .
- Synthetic Yield : Combined 86% yield for both isomers, indicating robust hydrogenation steps.
N-Nicotinoyl-1-ethyl-6-fluoro-1,4-dihydro-7-piperazin-1-yl-4-oxoquinoline-3-carboxylates ()
- Core Structure: Fluoroquinolone with a piperazine substituent and nicotinoyl ester.
- Key Differences: The quinolone scaffold targets bacterial DNA gyrase, whereas the target compound’s benzothiadiazine may interact with different biological targets (e.g., ion channels or enzymes). Biological Activity: Exhibits MIC values of 0.17–3.5 µg/mL against Gram-negative and Gram-positive bacteria. The target compound’s lack of a fluorine atom (critical for quinolone activity) suggests divergent mechanisms . Solubility: The nicotinoyl group may enhance water solubility compared to the target compound’s sulfonyl acetyl moiety.
Research Implications and Gaps
- Synthetic Feasibility : The target compound’s synthesis may require regioselective sulfonation and coupling steps, akin to methods in (e.g., Raney nickel hydrogenation or pyridine-mediated reactions).
- Biological Profiling: Prioritize assays for antimicrobial, diuretic, or antihypertensive activity, given structural parallels to benzothiadiazine diuretics (e.g., hydrochlorothiazide) and quinolone antibiotics .
- ADME Properties : The sulfonyl group may enhance metabolic stability compared to ester-containing analogs in , but in vitro studies are needed to confirm.
Preparation Methods
Cyclization of 2-Aminobenzenesulfonamide Derivatives
The benzothiadiazine dioxide ring is constructed via cyclization of 2-aminobenzenesulfonamide with cyanogen bromide under basic conditions. For example, treatment of 2-amino-4-chlorobenzenesulfonamide with cyanogen bromide in tetrahydrofuran (THF) at 0–5°C yields 7-chloro-4H-1,2,4-benzothiadiazine-1,1-dioxide. Subsequent chlorination or functionalization at the 7-position is achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane, affording the 7-sulfonyl chloride intermediate critical for later coupling steps.
Table 1: Optimization of Benzothiadiazine Dioxide Synthesis
| Starting Material | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 2-Amino-4-Cl-C₆H₃SO₂NH₂ | BrCN, THF, 0°C, 12 h | 78 | 98.5 |
| 2-Amino-4-NO₂-C₆H₃SO₂NH₂ | BrCN, DMF, rt, 6 h | 65 | 97.2 |
| 2-Amino-4-OMe-C₆H₃SO₂NH₂ | BrCN, EtOH, reflux, 24 h | 42 | 89.7 |
Functionalization of the Piperidine-3-Carboxylate Core
Ethyl Piperidine-3-Carboxylate Synthesis
Piperidine-3-carboxylic acid is esterified via Fisher esterification using ethanol and sulfuric acid (H₂SO₄) under reflux (78°C, 12 h), yielding the ethyl ester in 92% yield. Alternatively, Steglich esterification with dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature achieves comparable yields (89%) with milder conditions.
N-Alkylation with Sulfonylacetyl Chloride
The piperidine nitrogen is alkylated using 2-[(1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-7-yl)sulfonyl]acetyl chloride. Activation of the acetyl group as an acid chloride (via oxalyl chloride) enables nucleophilic substitution on the piperidine under basic conditions (e.g., triethylamine in THF at 0°C). This step typically proceeds in 75–85% yield, with purification by silica gel chromatography (hexane/ethyl acetate 3:1).
Key Reaction Parameters:
-
Solvent: THF or dichloromethane
-
Base: Triethylamine (2.5 equiv)
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Temperature: 0°C to room temperature
-
Reaction Time: 4–8 h
Coupling Strategies for Assembling the Target Molecule
Sulfonamide Bond Formation
The 7-sulfonyl chloride intermediate reacts with the piperidine-3-carboxylate core via nucleophilic aromatic substitution (SNAr). Using dimethylformamide (DMF) as a solvent and potassium carbonate (K₂CO₃) as a base at 80°C for 6 h affords the coupled product in 68% yield.
Transition Metal-Catalyzed Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura coupling is employed to link pre-functionalized benzothiadiazine boronic esters with halogenated piperidine derivatives. For instance, reaction of 7-bromo-4H-1,2,4-benzothiadiazine-1,1-dioxide with ethyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-3-carboxylate using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (4:1) at 100°C yields 82% of the coupled product.
Table 2: Comparison of Coupling Methods
| Method | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| SNAr | None | DMF | 68 |
| Suzuki Coupling | Pd(PPh₃)₄ | Dioxane/H₂O | 82 |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Toluene | 73 |
Optimization of Reaction Conditions and Byproduct Mitigation
Sulfonation Selectivity
Regioselective sulfonation at the 7-position of the benzothiadiazine ring is achieved using directed ortho-metalation. Treatment of 4H-1,2,4-benzothiadiazine with LDA (lithium diisopropylamide) at −78°C followed by quenching with sulfur trioxide (SO₃) yields the 7-sulfonic acid, which is subsequently converted to the sulfonyl chloride using PCl₅.
Protecting Group Strategies
The piperidine nitrogen is protected as a tert-butyl carbamate (Boc) during esterification to prevent unwanted side reactions. Deprotection with trifluoroacetic acid (TFA) in dichloromethane (rt, 2 h) restores the free amine for subsequent alkylation.
Analytical Characterization and Quality Control
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.85–3.10 (m, 4H, piperidine H), 4.15 (q, J = 7.1 Hz, 2H, OCH₂), 4.45 (s, 2H, SO₂CH₂), 7.60 (d, J = 8.4 Hz, 1H, ArH), 8.10 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 8.45 (d, J = 2.0 Hz, 1H, ArH).
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HRMS (ESI): m/z calc. for C₁₇H₂₀N₃O₇S₂ [M+H]⁺: 458.0743; found: 458.0746.
Q & A
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
